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molecular formula C13H10Cl2 B138671 Dichlorodiphenylmethane CAS No. 2051-90-3

Dichlorodiphenylmethane

Cat. No. B138671
M. Wt: 237.12 g/mol
InChI Key: OPTDDWCXQQYKGU-UHFFFAOYSA-N
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Patent
US07144890B2

Procedure details

A mixture of 4-bromo-5-fluoro-benzene-1,2-diol (12 g, 58.0 mmol) and diphenyldichloromethane (1.2 eq., 16.50 g) was stirred at room temperature until gaseous evolution ceased. The mixture was heated with stirring at 180° C. for 20 min. The reaction mixture was allowed to cool to room temperature, diluted with methanol (50 ml) and vigorously stirred. The precipitated product was collected by filtration and dissolved in toluene (50 ml). Methanol (100 ml) was added and the mixture stirred 30 min at room temperature. The precipitated product was collected by filtration (yield 10.3 g, 48%), a further batch (6.4 g, 30%) was recovered from the mother liquors.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:10])[C:5]([OH:9])=[CH:6][C:7]=1[F:8].[C:11]1([C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(Cl)Cl)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CO>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2[O:9][C:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[O:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1F)O)O
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(Cl)C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until gaseous evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 180° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
vigorously stirred
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene (50 ml)
ADDITION
Type
ADDITION
Details
Methanol (100 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred 30 min at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration (yield 10.3 g, 48%)
CUSTOM
Type
CUSTOM
Details
a further batch (6.4 g, 30%) was recovered from the mother liquors

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(OC(O2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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